An In-depth Technical Guide to Tert-butyl piperidine-3-carboxylate hydrochloride
An In-depth Technical Guide to Tert-butyl piperidine-3-carboxylate hydrochloride
This guide provides a comprehensive technical overview of tert-butyl piperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and applications, grounding all claims in verifiable scientific literature.
Introduction: The Strategic Importance of a Versatile Heterocycle
Tert-butyl piperidine-3-carboxylate hydrochloride is a heterocyclic compound of significant interest in the pharmaceutical industry. The piperidine ring is a privileged scaffold, appearing in a vast number of approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This specific derivative features two key functionalities that make it a highly versatile synthetic intermediate:
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A Secondary Amine: The piperidine nitrogen, presented as a stable hydrochloride salt, can be readily deprotected and functionalized through N-alkylation, N-acylation, or reductive amination to build molecular complexity.
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A Protected Carboxylic Acid: The carboxylic acid at the 3-position is masked as a tert-butyl ester. This protecting group is robust under many reaction conditions but can be selectively removed under acidic conditions, allowing for subsequent amide bond formation or other transformations.
The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the corresponding free base, making it ideal for laboratory and industrial-scale synthesis.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.
Core Properties
The key physicochemical data for tert-butyl piperidine-3-carboxylate hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 161576-02-7 | [2] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |
| Molecular Weight | 221.72 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Data not consistently available; varies with purity | |
| Solubility | Soluble in water and some organic solvents | [4] |
| Stability | Relatively stable at room temperature | [4] |
Chemical Structure
The structure combines a piperidine ring with a tert-butyl ester at the C3 position. The ring nitrogen is protonated by hydrochloric acid.
Figure 1: Structure of Tert-butyl piperidine-3-carboxylate hydrochloride.
Spectral Characterization (Predicted)
While specific spectra depend on the acquisition conditions, the expected NMR data provide a fingerprint for structural verification.
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¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range, often as complex multiplets due to overlapping signals. A broad singlet corresponding to the N-H protons would be observed, and a sharp singlet at approximately 1.4-1.5 ppm integrating to 9 protons would confirm the presence of the tert-butyl group.
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¹³C NMR: Key signals would include the carbonyl carbon of the ester at ~170-175 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm. The piperidine ring carbons would appear in the 25-55 ppm range.
Synthesis and Reaction Chemistry
The compound is typically synthesized from piperidine-3-carboxylic acid (nipecotic acid). The process involves two primary transformations: esterification of the carboxylic acid and subsequent salt formation.
General Synthetic Workflow
A common laboratory-scale synthesis involves the protection of the carboxylic acid as a tert-butyl ester, followed by the formation of the hydrochloride salt.
Figure 2: General synthesis workflow for the target compound.
Key Reactions and Synthetic Utility
The true value of this reagent lies in its utility as a bifunctional building block. The synthetic strategy almost always involves sequential manipulation of the two functional groups.
Workflow: Deprotection and N-Functionalization
The most common synthetic sequence involves first utilizing the nucleophilic nitrogen, followed by deprotection and functionalization of the carboxylic acid. However, the reverse is also possible. A typical workflow is shown below.
Figure 3: Common two-step functionalization workflow.
Causality in Experimental Choices:
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Neutralization: The initial hydrochloride salt must be neutralized with a non-nucleophilic base (e.g., triethylamine or sodium bicarbonate) to liberate the free secondary amine for subsequent reactions. This step is critical as the protonated amine is not nucleophilic.
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N-Functionalization: The liberated amine can undergo a variety of reactions. For example, it is used in the synthesis of complex pharmaceutical compounds through coupling reactions.[5][6]
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Ester Cleavage: The tert-butyl ester is stable to basic and nucleophilic conditions used for N-functionalization. It is selectively cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. This orthogonality is a cornerstone of its utility.
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Amide Coupling: Once the carboxylic acid is revealed, it can be coupled with an amine using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to form an amide bond, a key linkage in many drug molecules.
Applications in Drug Development
This building block is a component of numerous molecules investigated in drug discovery programs. Its rigid, saturated heterocyclic structure is valuable for positioning substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.
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Gamma-Secretase Modulators: The related compound, tert-butyl (R)-3-aminopiperidine-1-carboxylate, is used in the synthesis of γ-secretase modulators, which are investigated for their potential in lowering Aβ42 production in the context of Alzheimer's disease.[6]
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General Heterocyclic Synthesis: The piperidine framework is a cornerstone in medicinal chemistry.[1] This specific reagent provides a reliable and efficient entry point for creating diverse libraries of 3-substituted piperidines for screening against various therapeutic targets.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for ensuring laboratory safety.
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Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][7] It may also cause respiratory irritation.[2][7][8]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
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Handling: Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[8][10]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] Store at 2-8°C for long-term stability.[4]
Conclusion
Tert-butyl piperidine-3-carboxylate hydrochloride is a high-value synthetic intermediate whose utility is derived from the orthogonal protecting group strategy it embodies. The stable salt form, combined with the distinct reactivity of the piperidine nitrogen and the protected carboxylic acid, provides a robust and flexible platform for the synthesis of complex, biologically active molecules. Its established role in the construction of diverse chemical scaffolds ensures its continued importance in the fields of medicinal chemistry and drug development.
References
- National Center for Biotechnology Information. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. PubChem.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.
- CAS No: 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Toronto Research Chemicals.
- MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013, November 5). Capot Chemical.
- SAFETY DATA SHEET. (2009, April 15). Fisher Scientific.
- tert-Butyl piperidine-4-carboxylate hydrochloride. (2024, April 10). ChemBK.
- National Center for Biotechnology Information. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. PubChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.
- Supporting Information. (n.d.). [Source for spectral data, specific publication needed].
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Indian Journal of Heterocyclic Chemistry.
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets. (n.d.). Echemi.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025, August 6). ResearchGate.
- tert-Butyl piperidine-3-carboxylate | CAS:301180-02-2. (n.d.). Ark Pharma Scientific Limited.
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